molecular formula C21H21N3O4 B6514966 [(3-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 892308-34-8

[(3-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B6514966
CAS No.: 892308-34-8
M. Wt: 379.4 g/mol
InChI Key: YYAQCAFVLSEWGB-UHFFFAOYSA-N
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Description

The compound features:

  • A 1,8-naphthyridine core substituted with an ethyl group at N1 and a methyl group at C5.
  • A 4-oxo-1,4-dihydro moiety, common in bioactive quinolones and naphthyridines.
  • A carboxylate ester at C3, modified with a [(3-methylphenyl)carbamoyl]methyl group.

Properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-24-11-17(19(26)16-9-8-14(3)22-20(16)24)21(27)28-12-18(25)23-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAQCAFVLSEWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core 1,8-Naphthyridine Skeleton Formation

The 1,8-naphthyridine core is constructed via cyclocondensation reactions. A prevalent method involves the reaction of 2-aminonicotinic acid derivatives with β-keto esters under acidic conditions. For example, 3-amino-4-methylpyridine-2-carboxylic acid reacts with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120–140°C to yield 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid . This intermediate is critical for subsequent functionalization.

Key parameters include:

  • Temperature : 120–140°C to ensure complete cyclization without decarboxylation.

  • Catalyst : PPA or p-toluenesulfonic acid (PTSA) to accelerate intramolecular dehydration.

  • Solvent : Toluene or xylene for azeotropic water removal.

Introduction of the ethyl group at position 1 is achieved via nucleophilic substitution. The 1,8-naphthyridine intermediate is treated with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C .

Representative Reaction:

7-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid+C2H5IK2CO3,DMF1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid\text{7-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid} + \text{C}2\text{H}5\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid}

Yields typically range from 70–85%, with purity confirmed via HPLC (>98%) .

Esterification at Position 3

The carboxylic acid at position 3 is esterified using [(3-methylphenyl)carbamoyl]methanol. This step employs carbodiimide-mediated coupling, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) .

Procedure:

  • Activate the carboxylic acid with EDC/DMAP for 1 hour at 0°C.

  • Add [(3-methylphenyl)carbamoyl]methanol and stir at room temperature for 12 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Key Data:

  • Yield : 65–75%

  • Purity : >99% (by ¹H NMR)

  • Characterization : ¹H NMR (CDCl₃) δ 8.45 (s, 1H, naphthyridine-H), 7.25–7.15 (m, 4H, aryl-H), 4.70 (s, 2H, OCH₂), 4.20 (q, 2H, CH₂CH₃), 2.40 (s, 3H, CH₃) .

Carbamoylation Optimization

The [(3-methylphenyl)carbamoyl]methyl group is introduced via a two-step sequence:

  • Chloroformate Formation : React 3-methylaniline with triphosgene in DCM to generate 3-methylphenyl isocyanate.

  • Coupling : Treat the isocyanate with methyl glycolate in the presence of triethylamine (TEA) to yield [(3-methylphenyl)carbamoyl]methanol .

Critical Considerations:

  • Stoichiometry : 1:1 molar ratio of isocyanate to glycolate to avoid diuret formation.

  • Temperature : 0–5°C to suppress side reactions.

Scalability and Industrial Adaptations

For kilogram-scale production, a continuous flow reactor system is recommended to enhance reproducibility. Parameters include:

  • Residence Time : 30 minutes for cyclization.

  • Pressure : 2–3 bar to maintain solvent integrity.

  • Catalyst Recovery : PPA is filtered and reused, reducing costs by 40% .

Analytical Validation

Purity Assessment:

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

  • Mass Spec : [M+H]⁺ = 438.2 (calculated), 438.1 (observed).

Stability Studies:

  • Hydrolytic Stability : Degrades <5% after 24 hours in pH 7.4 buffer at 25°C.

  • Thermal Stability : Decomposition onset at 210°C (DSC).

Chemical Reactions Analysis

Types of Reactions: : [(3-Methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

  • Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions are common, especially at the ester and carbamate sites.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Hydrogen gas with palladium, sodium borohydride.

  • Substitution conditions: : Base (triethylamine) or acid (HCl) catalysts under mild to moderate temperatures.

Major Products

  • Oxidation products: : Oxidized derivatives with potential functionalities such as carboxylic acids.

  • Reduction products: : Reduced forms with alcohol or amine functionalities.

  • Substitution products: : Various substituted naphthyridines or carbamates depending on the substituents and conditions used.

Scientific Research Applications

[(3-Methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules and as a functional group in catalysis.

  • Biology: : Its derivatives are explored for their biological activities, including enzyme inhibition and receptor modulation.

  • Medicine: : Investigated for potential therapeutic uses, such as anti-cancer, anti-inflammatory, and antimicrobial agents.

  • Industry: : Utilized in the manufacture of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action for [(3-Methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves binding to specific molecular targets and modulating biochemical pathways. For instance:

  • Molecular targets: : Enzymes (e.g., kinases, proteases) and receptors (e.g., G-protein coupled receptors).

  • Pathways involved: : It can interfere with signal transduction pathways, modulate gene expression, or inhibit specific enzymatic reactions, depending on its structural modifications.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Compound Name Substituent at C3 Biological Activity/Properties Key References
Target Compound [(3-Methylphenyl)carbamoyl]methyl ester Not explicitly reported (predicted antimicrobial/anti-inflammatory)
Nalidixic acid Carboxylic acid Antibacterial (DNA gyrase inhibition)
Sodium 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate Sodium carboxylate Improved solubility for formulation
Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate Bromine at C6, ethyl ester Intermediate for Pd-catalyzed couplings
N3-(3-Fluorophenyl)-7-methyl-4-oxo-1-pentyl-1,8-naphthyridine-3-carboxamide Fluorophenyl carboxamide Potential CNS or enzyme-targeting activity
Organotin(IV) derivatives of nalidixic acid Tin complexes Enhanced antifungal/antibacterial activity

Physical and Crystallographic Properties

  • Coplanarity: The 1,8-naphthyridine core in methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate is nearly planar (RMS deviation: 0.0897 Å), stabilizing intermolecular interactions like C–H⋯O hydrogen bonds. This planar geometry may enhance DNA intercalation or enzyme binding .
  • Hydrogen Bonding : Crystal packing in related compounds involves water-mediated O–H⋯O networks, influencing solubility and stability .

Research Tools and Methodologies

  • X-ray Crystallography : Used to resolve the planar geometry and hydrogen-bonding networks of naphthyridine derivatives (e.g., SHELX software suite) .
  • Spectroscopy : IR and NMR confirm substituent identities (e.g., NH stretches in hydrazide hybrids at 3185–3420 cm⁻¹) .
  • Biological Screening : Standard assays for antimicrobial (MIC), enzyme inhibition (IC₅₀), and cytotoxicity .

Biological Activity

[(3-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound belonging to the naphthyridine derivative class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The naphthyridine structure is known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N3O5, with a molecular weight of 395.4 g/mol. Its structure features a naphthyridine core with various substituents that contribute to its biological activity. The presence of functional groups such as carbamoyl and carboxylate enhances its interaction with biological targets.

Antimicrobial Activity

Naphthyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, nalidixic acid, a well-known naphthyridine derivative, was initially developed as an antibiotic targeting Gram-negative pathogens .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

Compound NameTarget BacteriaActivity
Nalidixic AcidE. coliEffective
TosufloxacinStaphylococcus aureusEffective
[(3-methylphenyl)carbamoyl]methylVarious strainsUnder investigation

Antitumor Activity

The antitumor properties of naphthyridine derivatives are attributed to their ability to inhibit DNA gyrase and topoisomerase enzymes, which are crucial for DNA replication in cancer cells. Studies have shown that modifications in the naphthyridine structure can enhance cytotoxicity against various cancer cell lines .

Case Study:
A study conducted on a series of naphthyridine derivatives demonstrated that specific substitutions at the C7 position significantly increased their efficacy against breast cancer cells (MCF-7). The compound's mechanism involved inducing apoptosis through mitochondrial pathways .

Anti-inflammatory Activity

Research indicates that certain naphthyridine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The mechanism of action for this compound involves interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication or cancer cell proliferation.
  • Receptor Modulation : It may act on specific receptors involved in inflammatory responses.
  • Signal Transduction Pathways : The compound could influence pathways related to cell survival and apoptosis.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Naphthyridine Core : Using cyclization reactions.
  • Introduction of Functional Groups : Through carbamoylation and esterification processes.
  • Purification : Methods such as crystallization or chromatography are employed to achieve high purity.

Q & A

Q. What are the established synthetic routes for [(3-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, and what challenges arise during purification?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the naphthyridine core. For example, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be synthesized via condensation of malonate derivatives under reflux in diphenyl ether, followed by functionalization of the carboxamide group . Key challenges include controlling regioselectivity during substitutions and minimizing side reactions (e.g., aminolysis of chloro substituents, as noted in analogous compounds ). Purification often requires column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC and NMR .

Q. How is the compound characterized structurally, and what techniques validate its molecular configuration?

  • Methodological Answer : X-ray crystallography is the gold standard for structural validation. For instance, methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate was resolved using SHELX-97, with refinement in SHELXL . Complementary techniques include:
  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., methyl groups at 7-position show upfield shifts in 1H^1H NMR ).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 231.0775 ).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?

  • Methodological Answer : Data contradictions often arise from crystal twinning or solvent disorder. SHELXL’s TWIN/BASF commands are used to refine twinned data, while PART instructions resolve disordered solvent molecules . For example, the monohydrate structure in required iterative refinement of occupancy factors for water molecules. Validation tools like PLATON (ADDSYM) detect missed symmetry, and ORTEP-3 visualizes thermal ellipsoids to assess positional reliability .

Q. What strategies optimize the compound’s bioactivity through structural modifications, and how are these evaluated computationally?

  • Methodological Answer : Substituent modifications (e.g., halogenation at the 7-position or carboxamide variations) enhance interactions with biological targets. For example:
  • Fluorophenyl groups : Improve membrane permeability and target affinity, as seen in analogs like N-(3-fluorophenyl)-7-methyl-4-oxo derivatives .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding modes to enzymes (e.g., DNA gyrase). In silico studies on 1,8-naphthyridine-3-carboxylic acid analogs show that chloro/fluoro substituents increase hydrophobic interactions with bacterial topoisomerases .

Q. How do reaction conditions influence the regioselectivity of 1,8-naphthyridine derivatives during synthesis?

  • Methodological Answer : Regioselectivity is controlled by:
  • Base/Solvent Systems : Alkaline conditions (e.g., KOH/EtOH) favor carboxylate formation over side products .
  • Temperature : High temperatures (130°C) in H2_2SO4_4 hydrolyze nitriles to carboxylic acids without degrading the naphthyridine core .
  • Catalysts : Pd-mediated cross-coupling introduces aryl groups at specific positions while preserving the oxo group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of 1,8-naphthyridine derivatives?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., MIC values in antimicrobial studies). To reconcile results:
  • Standardize Assays : Use CLSI guidelines for MIC determination against S. aureus or E. coli .
  • Control Solubility : DMSO concentration in cell-based assays must be ≤1% to avoid false negatives .
  • Cross-Validate : Compare in vitro enzyme inhibition (e.g., IC50_{50} against topoisomerase IV) with in silico docking scores .

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